![molecular formula C13H24O3Si B7984439 5-(Bicycloheptenyl)triethoxysilane](/img/structure/B7984439.png)
5-(Bicycloheptenyl)triethoxysilane
Overview
Description
5-(Bicycloheptenyl)triethoxysilane is a useful research compound. Its molecular formula is C13H24O3Si and its molecular weight is 256.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Triethoxysilane Imidazolium Based Ionic Liquids for Mesoporous ZSM-5 Preparation : This study focuses on the synthesis of triethoxysilane-containing imidazole-based ionic liquids. These liquids were used as a structure-directing agent for the synthesis of mesoporous ZSM-5, showing higher catalytic activity than conventional ZSM-5 in alkylation and cracking reactions (Rajkumar Kore & R. Srivastava, 2012).
New Unsaturated Surfactants for the Dispersion Polymerisation of Methyl Methacrylate in Supercritical Carbon Dioxide : This research describes the synthesis of a siloxane-based stabilizer through the polymerization of (bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane. The resulting polymer was used as a stabilizer for the polymerization of methyl methacrylate, leading to high molecular weight poly(methyl methacrylate) with narrow polydispersity (M. Giles & S. Howdle, 2001).
Epoxy-Silica Polymers as Stone Conservation Materials : This study explores the reaction of epoxy derivatives with primary amine triethoxysilane, leading to solids useful in stone conservation. These materials, exhibiting properties like porosity and water absorption, were evaluated for their efficacy as conservation products (P. Cardiano et al., 2005).
A Promising Combo Gene Delivery System Developed from (3-Aminopropyl)triethoxysilane-Modified Iron Oxide Nanoparticles and Cationic Polymers : This research investigates a gene delivery system based on (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles. This system showed increased gene-binding capacity, protection of genes from degradation, and improved gene transfection efficiency (Zu-de Zhang et al., 2013).
properties
IUPAC Name |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-triethoxysilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDWDAAEFGBAC-LAGVYOHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2CC1C=C2)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](C1C[C@@H]2C[C@H]1C=C2)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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